molecular formula C11H10BrNO B3027959 4-Bromo-2-cyclopropylisoindolin-1-one CAS No. 1439902-46-1

4-Bromo-2-cyclopropylisoindolin-1-one

Cat. No.: B3027959
CAS No.: 1439902-46-1
M. Wt: 252.11
InChI Key: VIMYEVIPXVVLIH-UHFFFAOYSA-N
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Description

4-Bromo-2-cyclopropylisoindolin-1-one is a chemical compound with the molecular formula C11H10BrNO and a molecular weight of 252.11 g/mol . This compound is characterized by the presence of a bromine atom at the 4th position and a cyclopropyl group at the 2nd position of the isoindolin-1-one core structure. It is primarily used for research purposes and has shown potential in various scientific applications.

Preparation Methods

The synthesis of 4-Bromo-2-cyclopropylisoindolin-1-one can be achieved through several synthetic routes. One common method involves the multicomponent reactions of methyl 2-formylbenzoate and intramolecular amidation . This process typically involves the use of an isonitrile, an amine, and methyl 2-formylbenzoate in a three-component reaction under acidic conditions. The reaction proceeds through a series of steps, including ring closure to form the isoindolin-1-one scaffold.

Chemical Reactions Analysis

4-Bromo-2-cyclopropylisoindolin-1-one undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-Bromo-2-cyclopropylisoindolin-1-one is not well-documented. its derivatives, particularly those containing the isoindolin-1-one scaffold, have been studied for their biological activities. These compounds often interact with specific molecular targets and pathways, leading to various biological effects . Further research is needed to elucidate the precise mechanisms by which this compound and its derivatives exert their effects.

Comparison with Similar Compounds

4-Bromo-2-cyclopropylisoindolin-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

4-bromo-2-cyclopropyl-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c12-10-3-1-2-8-9(10)6-13(11(8)14)7-4-5-7/h1-3,7H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIMYEVIPXVVLIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC3=C(C2=O)C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901216413
Record name 1H-Isoindol-1-one, 4-bromo-2-cyclopropyl-2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901216413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439902-46-1
Record name 1H-Isoindol-1-one, 4-bromo-2-cyclopropyl-2,3-dihydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439902-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Isoindol-1-one, 4-bromo-2-cyclopropyl-2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901216413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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